molecular formula C20H18F2N2O4S2 B280814 4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide

4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide

Cat. No. B280814
M. Wt: 452.5 g/mol
InChI Key: FHOBWPZYHXMXCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide, also known as FS-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide exerts its therapeutic effects by inhibiting the activity of certain enzymes and proteins involved in cancer cell proliferation, inflammation, and autoimmune diseases. Specifically, 4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many cancer cells and is involved in tumor growth and metastasis. 4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide also inhibits the activity of the enzyme dipeptidyl peptidase IV, which is involved in the production of pro-inflammatory cytokines. Additionally, 4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide has been shown to inhibit the activity of the protein tyrosine phosphatase 1B, which is involved in insulin signaling and has been implicated in the development of diabetes and obesity.
Biochemical and Physiological Effects:
4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of inflammation, and the improvement of insulin sensitivity. 4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for controlling cancer growth. Additionally, 4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide has been shown to reduce the activity of certain immune cells involved in autoimmune diseases, thereby reducing inflammation and tissue damage.

Advantages and Limitations for Lab Experiments

One advantage of using 4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide in lab experiments is its high potency and specificity for its target enzymes and proteins. This allows for more precise and accurate measurements of its effects on cellular and molecular processes. However, one limitation of using 4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide in lab experiments is its potential toxicity at high concentrations, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide, including the development of new synthetic methods for producing 4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide and its analogs, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanisms of action at the molecular and cellular levels. Additionally, the development of new drug delivery systems for 4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide could improve its bioavailability and reduce its potential toxicity. Overall, continued research on 4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide has the potential to lead to the development of new and effective therapies for cancer, inflammation, and autoimmune diseases.

Synthesis Methods

The synthesis of 4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide involves several steps, including the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 4-aminobenzenesulfonamide and subsequent reaction with 4-fluoro-2-methylphenylamine. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide has been studied extensively for its potential therapeutic applications in treating cancer, inflammation, and autoimmune diseases. Several studies have reported the anticancer activity of 4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide against various cancer cell lines, including breast, lung, and colon cancer. 4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 4-fluoro-N-(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl)-2-methylbenzenesulfonamide has been investigated for its potential use in treating autoimmune diseases such as rheumatoid arthritis.

properties

Molecular Formula

C20H18F2N2O4S2

Molecular Weight

452.5 g/mol

IUPAC Name

4-fluoro-N-[4-[(4-fluoro-2-methylphenyl)sulfonylamino]phenyl]-2-methylbenzenesulfonamide

InChI

InChI=1S/C20H18F2N2O4S2/c1-13-11-15(21)3-9-19(13)29(25,26)23-17-5-7-18(8-6-17)24-30(27,28)20-10-4-16(22)12-14(20)2/h3-12,23-24H,1-2H3

InChI Key

FHOBWPZYHXMXCR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)C

Origin of Product

United States

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